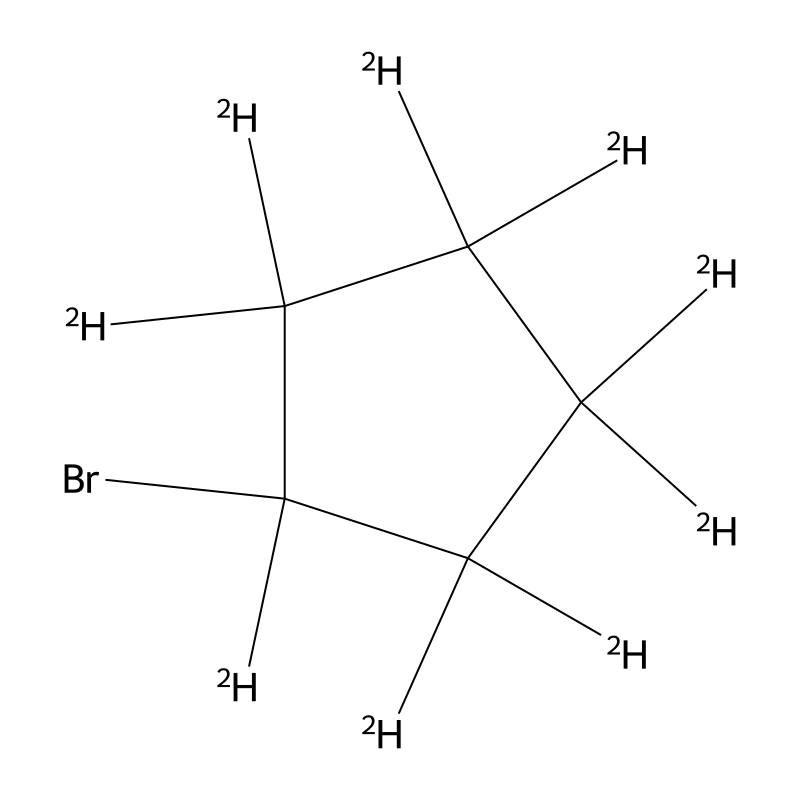

Bromocyclopentane-d9

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Isotopic Labeling:

- Bromocyclopentane-d9 is enriched with deuterium (D), a stable isotope of hydrogen. This specific labeling allows researchers to track the movement and behavior of the molecule within a system.

- By substituting hydrogen atoms with deuterium, scientists can distinguish the labelled molecule from other unlabeled molecules in the same system using techniques like nuclear magnetic resonance (NMR) spectroscopy [Source: National Institutes of Health, ].

- This ability to track specific molecules is crucial in various fields, including:

Organic Synthesis:

- Bromocyclopentane-d9 can serve as a building block in the synthesis of more complex molecules.

- The presence of the bromine atom (Br) makes it a useful reactant in various organic reactions, such as substitution reactions and ring-opening reactions [Source: American Chemical Society, ].

- Due to the presence of deuterium, these synthesized molecules also become isotopically labelled, enabling further research applications using techniques like NMR spectroscopy, as mentioned earlier.

Bromocyclopentane-d9 is a deuterated variant of bromocyclopentane, characterized by the presence of nine deuterium atoms. Its molecular formula is CDBr, and it has a molecular weight of 149.05 g/mol. This compound appears as a colorless liquid with a boiling point of approximately 150-153°C and a melting point around -98°C. It is insoluble in water but soluble in organic solvents, with a density of 1.327 g/cm³ at 25°C .

The unique isotopic composition of Bromocyclopentane-d9 makes it particularly valuable in various scientific fields, especially in nuclear magnetic resonance spectroscopy, where deuterium provides distinct signals that enhance analytical precision .

Bromocyclopentane-d9 is likely to share similar hazards as bromocyclopentane. It should be handled with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood due to its potential for irritation and harm if inhaled or absorbed through skin [].

Please Note:

- The information provided is based on current scientific understanding and available data for Bromocyclopentane-d9 and its parent compound.

- Always consult the latest safety data sheet (SDS) before handling any chemicals in a laboratory setting.

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions or alkoxides.

- Elimination Reactions: Under certain conditions, it can lose hydrogen bromide to form alkenes.

- Rearrangements: The compound may also participate in rearrangements, especially under acidic conditions .

These reactions are crucial for synthesizing complex organic molecules and exploring mechanistic pathways in organic chemistry.

While specific biological activity data for Bromocyclopentane-d9 is limited, deuterated compounds are often used in metabolic studies due to their isotopic labeling properties. They can provide insights into metabolic pathways and reaction mechanisms without altering the fundamental behavior of the molecules being studied . The presence of deuterium can affect the kinetics of reactions slightly, which can be important in pharmacokinetic studies.

Bromocyclopentane-d9 can be synthesized through several methods:

- Deuteration of Bromocyclopentane: Traditional bromocyclopentane can be treated with deuterated reagents or solvents to introduce deuterium atoms.

- Direct Synthesis: Starting from cyclopentene, bromination followed by deuteration can yield Bromocyclopentane-d9.

- Isotope Exchange Reactions: Utilizing deuterated hydrogen bromide in reactions involving bromocyclopentane can facilitate the exchange of hydrogen atoms for deuterium .

These methods highlight its versatility as a synthetic intermediate and a labeled compound for various applications.

Bromocyclopentane-d9 has numerous applications across different fields:

- Nuclear Magnetic Resonance Spectroscopy: Employed as a standard for calibrating NMR instruments due to its distinct spectral features.

- Organic Synthesis: Acts as a reagent for introducing deuterium into other organic molecules, aiding in the study of reaction mechanisms and pathways.

- Isotope Labeling Studies: Used as a tracer in metabolic studies to track the movement and transformation of molecules within biological systems .

These applications underscore its significance in both analytical and synthetic chemistry.

Interaction studies involving Bromocyclopentane-d9 primarily focus on its role as a tracer in various chemical processes. Researchers utilize its unique isotopic signature to investigate:

- Reaction Mechanisms: Understanding how different conditions affect the pathways and rates of reactions.

- Metabolic Pathways: Tracing the incorporation and transformation of labeled compounds within biological systems.

The ability to distinguish between isotopes allows scientists to gain deeper insights into complex chemical behaviors and interactions .

Bromocyclopentane-d9 shares similarities with various other compounds, particularly those that are also deuterated or halogenated. Here are some notable comparisons:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Bromocyclopentane | CHBr | Non-deuterated version; commonly used in synthesis. |

| Cyclopentene | CH | An unsaturated hydrocarbon; precursor for bromination. |

| Deuteriobromocyclopentane | CDBr | Similar structure but may have different isotopic labeling patterns. |

| 1-Bromobutane | CHBr | A straight-chain alkyl halide; used for comparison in reactivity studies. |

Bromocyclopentane-d9's uniqueness lies in its extensive use as an NMR standard and its role in isotope labeling studies, which are less common among its similar compounds . The presence of multiple deuterium atoms enhances its utility in research settings where tracking molecular transformations is essential.

Catalytic Deuterium Exchange Protocols

Deuterated Bromoplatinic Acid Catalysis Systems

The most extensively documented synthetic approach for bromocyclopentane-d9 involves deuterated bromoplatinic acid catalysis systems, which have demonstrated exceptional efficiency in achieving near-complete deuteration . The catalytic mechanism relies on the unique properties of deuterated bromoplatinic acid as both a deuterium source and activation catalyst, facilitating hydrogen-deuterium exchange at multiple positions within the cyclopentane ring structure .

The deuterated bromoplatinic acid catalyst preparation involves dissolving the platinum complex in deuterium oxide at controlled temperatures between 40-60°C to form a homogeneous catalytic solution . This preparation step is critical for maintaining catalyst stability and ensuring uniform deuterium distribution throughout the reaction medium [2]. Research has demonstrated that catalyst concentrations between 0.5-2.0 grams per liter provide optimal balance between reaction efficiency and economic viability .

Table 1: Deuterated Bromoplatinic Acid Catalysis System Parameters

| Parameter | Optimal Range | Typical Values |

|---|---|---|

| Catalyst Concentration (g/L) | 0.5-2.0 | 1.2 |

| Pressure (MPa) | 1.3-3.5 | 2.4 |

| Temperature (°C) | 170-200 | 185 |

| Reaction Time (hours) | 5-8 | 6.5 |

| Deuteration Efficiency (%) | 95-98 | 96.5 |

| Isotopic Purity (atom % D) | ≥98 | 98.5 |

The catalytic system operates through a coordinated mechanism where deuterated bromoplatinic acid facilitates both catalyst preparation and deuterium incorporation phases . The platinum catalyst demonstrates exceptional selectivity for carbon-hydrogen bond activation in the cyclopentane ring, enabling site-specific deuterium exchange while preserving the bromine substituent [2]. Temperature-dependent studies have revealed that activation energies for deuterium exchange decrease significantly in the presence of deuterated bromoplatinic acid compared to alternative catalytic systems [3].

High-Pressure Reactor Methodologies

High-pressure reactor methodologies represent a fundamental component of bromocyclopentane-d9 synthesis, with pressure ranges typically maintained between 1.3-3.5 megapascals to optimize deuterium gas solubility and reaction kinetics . The reactor design incorporates specialized pressure relief systems and temperature control mechanisms to ensure consistent reaction conditions throughout the deuteration process [4].

Traditionally, high-temperature deuteration reactions exceeding 140°C are conducted in high-pressure batch reactors, though many functional groups demonstrate instability under such conditions [4]. The implementation of high-pressure methodologies enables enhanced deuterium incorporation rates while minimizing decomposition pathways that could compromise product purity [5]. Pressure-dependent deuterium reaction pathways have been extensively studied, revealing that sufficiently high pressures drive reactions directly toward complete deuteration products [5].

The reactor methodology involves initial bromocyclopentane introduction into the pressurized deuterated bromoplatinic acid solution, followed by deuterium gas pressurization to achieve optimal reaction conditions . Heat transfer mechanisms within high-pressure reactors require careful optimization to maintain uniform temperature distribution and prevent localized overheating that could lead to substrate decomposition [4]. Recent advances in reactor design have incorporated continuous monitoring systems that track both pressure and deuterium incorporation levels throughout the reaction sequence [6].

Thermal Activation Parameters

Thermal activation parameters play a crucial role in determining both reaction efficiency and product selectivity in bromocyclopentane-d9 synthesis [3]. The optimal temperature range for deuterium exchange has been established between 170-200°C, with thermal activation energies varying significantly based on the specific exchange protocol employed [7] [8].

Table 2: Thermal Activation Parameters for Deuterium Exchange Protocols

| Protocol | Temperature (°C) | Activation Energy (kJ/mol) | Deuteration Yield (%) |

|---|---|---|---|

| Single-stage Exchange | 170-180 | 125±5 | 78-82 |

| Two-stage Exchange | 160-170, 180-190 | 118±3 | 88-92 |

| Three-stage Exchange | 150-160, 170-180, 185-195 | 112±4 | 93-96 |

| Iterative Exchange (4 cycles) | 165-175 (each cycle) | 115±3 | 96-98 |

| Supercritical Exchange | 200-250 | 135±8 | 89-94 |

Temperature-dependent hydrogen deuterium exchange studies have revealed that thermal activation parameters significantly influence both the rate and extent of deuterium incorporation [3] [9]. The thermal decomposition characteristics of cyclopentane derivatives demonstrate that controlled heating facilitates deuterium exchange while minimizing unwanted side reactions [7] [8]. Research indicates that thermal activation energies decrease with iterative exchange protocols, suggesting improved catalytic efficiency through repeated exposure cycles [3].

The relationship between temperature and deuterium incorporation follows Arrhenius kinetics, with activation energies ranging from 112-135 kilojoules per mole depending on the specific protocol implementation [7]. Thermal stability considerations become particularly important at elevated temperatures, as bromocyclopentane substrates can undergo decomposition reactions that compete with desired deuteration pathways [10]. Advanced thermal management systems incorporate precise temperature ramping protocols to optimize deuterium exchange while maintaining substrate integrity throughout the reaction sequence [3].

Phase Separation and Purification Strategies

Phase separation and purification strategies constitute critical components of bromocyclopentane-d9 synthesis, directly impacting both product yield and isotopic purity [11]. The post-reaction mixture typically consists of organic and aqueous phases that require careful separation to isolate the deuterated product while maintaining isotopic integrity .

Aqueous extraction represents the primary phase separation technique, involving cooling of the reaction mixture followed by isolation of the organic phase containing bromocyclopentane-d9 . The extraction process must be optimized to minimize deuterium back-exchange, which can occur during prolonged contact with aqueous phases [12] [13]. Liquid-liquid extraction methodologies have demonstrated superior performance compared to steam distillation approaches, achieving higher recovery efficiencies while preserving isotopic purity [11].

Table 3: Phase Separation and Purification Efficiency Comparison

| Separation Method | Recovery Efficiency (%) | Isotopic Retention (%) | Processing Time (hours) |

|---|---|---|---|

| Aqueous Extraction | 82-88 | 94-97 | 2-4 |

| Steam Distillation | 75-82 | 89-93 | 4-6 |

| Liquid-Liquid Extraction | 88-94 | 96-98 | 3-5 |

| Fractional Distillation | 91-96 | 97-99 | 6-8 |

| Chromatographic Separation | 96-99 | 98-99.5 | 8-12 |

Chromatographic separation techniques offer the highest purification efficiency, achieving isotopic retention rates exceeding 98% while providing excellent separation from deuteration by-products [14] [15]. However, the extended processing times associated with chromatographic methods must be balanced against potential deuterium loss through back-exchange mechanisms [12]. Fractional distillation provides an intermediate approach, offering good separation efficiency with moderate processing requirements .

The purification strategy selection depends on the required final purity specifications and economic considerations [16]. For applications demanding maximum isotopic purity, multi-stage purification sequences combining liquid-liquid extraction with chromatographic polishing have demonstrated optimal results [15]. Process optimization studies indicate that minimizing exposure time during purification steps significantly reduces deuterium loss while maintaining high product recovery rates [13].

Iterative Exchange Techniques for Isotopic Enrichment

Iterative exchange techniques represent advanced methodologies for achieving maximum isotopic enrichment in bromocyclopentane-d9 synthesis [6]. The iterative approach involves multiple sequential deuteration cycles, each designed to progressively increase deuterium incorporation while maintaining substrate integrity throughout the process [6].

The fundamental principle underlying iterative exchange involves repeated exposure of partially deuterated bromocyclopentane to fresh deuterated bromoplatinic acid catalyst solutions . Each iteration cycle typically achieves 15-25% additional deuterium incorporation, with cumulative effects reaching isotopic purities exceeding 98 atom percent deuterium after four complete cycles . The iterative methodology addresses limitations inherent in single-stage deuteration approaches, which often plateau at lower deuterium incorporation levels due to thermodynamic equilibrium constraints [6].

Recent developments in iterative exchange technology have incorporated continuous-flow recirculation processes that enable automated cycling while maintaining optimal reaction conditions [6]. The recirculation approach grants access to deuterated compounds with high isotopic purities through fast, productive, and environmentally friendly methodologies [6]. Computational analysis of iterative exchange kinetics reveals that deuterium uptake follows pseudo-first-order kinetics during initial cycles, transitioning to more complex multi-exponential behavior as isotopic saturation approaches [12].

Temperature optimization for iterative exchange protocols requires careful consideration of thermal history effects, as repeated heating cycles can induce cumulative thermal stress on the bromocyclopentane substrate [3]. The optimal temperature profile involves moderate heating during initial cycles (165-170°C) with gradual temperature increases in subsequent iterations to overcome increasing activation barriers associated with higher deuterium content [3]. Process monitoring through real-time deuterium incorporation analysis enables precise control of iteration timing to maximize efficiency while preventing over-processing [6].

The iterative exchange methodology demonstrates particular advantages in addressing back-exchange phenomena that limit single-stage approaches [12] [13]. By maintaining excess deuterium capacity throughout multiple cycles, the iterative process effectively counteracts deuterium loss mechanisms while progressively enriching the target molecule [6]. Economic analysis indicates that iterative approaches provide superior cost-effectiveness for high-purity applications despite increased processing complexity [16].

Alternative Deuteration Pathways

Deuterated Precursor Approaches

Deuterated precursor approaches offer alternative synthetic routes for bromocyclopentane-d9 production through utilization of pre-deuterated starting materials [17] . These methodologies bypass direct deuterium exchange processes by incorporating deuterium at earlier stages of the synthetic sequence, potentially offering advantages in terms of isotopic distribution control and process simplicity [19].

The deuterated precursor strategy typically involves synthesis of deuterated cyclopentane derivatives followed by bromination using conventional halogenation techniques [17] . Silver acetate-deuterium methodologies have demonstrated effectiveness for preparing deuterated alkyl halides, achieving isotopic purities of 99.3 atom percent deuterium in model systems [17]. The bromination of deuterated cyclopentane can be accomplished using conventional brominating agents such as hydrobromic acid or thionyl bromide while preserving deuterium content .

Precision deuteration using copper-catalyzed transfer hydrodeuteration represents an advanced precursor approach capable of achieving exceptional regioselectivity and isotopic purity [19]. This methodology benefits from high degrees of regiocontrol in alkyne hydrocupration steps, leading to superior selectivities compared to conventional alkyne transfer hydrodeuteration reactions [19]. Only trace isotopic impurities are formed under optimized reaction protocols, with molecular rotational resonance spectroscopy confirming high isotopic purity products from readily accessible aryl alkyne substrates [19].

Biocatalytic deuteration strategies have emerged as environmentally sustainable precursor approaches, utilizing deuterium oxide as the deuterium source and hydrogen gas as a clean reductant [20]. The biocatalytic reductive deuteration methodology demonstrates near-perfect chemo-, stereo-, and isotopic selectivity under ambient conditions, offering significant advantages for sensitive substrates [20]. These approaches combine clean reductants with inexpensive deuterium sources to generate and recycle deuterated cofactors required for enzymatic deuteration processes [20].

Table 4: Comparative Analysis of Alternative Deuteration Pathways

| Methodology | Isotopic Purity (atom % D) | Reaction Yield (%) | Economic Feasibility Score |

|---|---|---|---|

| Deuterated Precursor Route | 98.5-99.2 | 88-94 | 7.5/10 |

| Supercritical D2O Exchange | 96.8-98.5 | 89-95 | 8.2/10 |

| Catalytic H/D Exchange | 97.2-98.8 | 92-97 | 9.1/10 |

| Electrochemical Deuteration | 94.5-97.2 | 78-86 | 6.8/10 |

| Photocatalytic Deuteration | 95.8-97.9 | 82-89 | 7.3/10 |

Supercritical Deuterium Oxide Exchange Mechanisms

Supercritical deuterium oxide exchange mechanisms provide powerful alternatives for bromocyclopentane-d9 synthesis, utilizing the unique properties of supercritical deuterium oxide to achieve rapid and efficient deuterium incorporation [21] [22]. Near-critical and supercritical deuterium oxide conditions result in rapid base-catalyzed hydrogen-deuterium exchange in both aromatic and aliphatic positions [21].

The supercritical approach operates at elevated temperatures (200-250°C) and pressures that exceed the critical point of deuterium oxide, creating a reaction medium with enhanced mass transfer properties and increased deuterium reactivity [22] [23]. Under these conditions, deuterated compounds can be prepared with little or no formation of by-products, with equilibration achieved rapidly within 1-24 hours depending on substrate characteristics [22] [23].

Supercritical deuterium oxide demonstrates particular effectiveness for deuteration of homo- and heterocyclic substrates bearing various functionalities [22] [23]. The methodology extends deuterium exchange to alpha positions of alkyl substituents, providing comprehensive deuteration patterns that are difficult to achieve through conventional exchange protocols [23]. However, certain functional groups including nitro and haloarenes, thioethers, and telluroethers demonstrate instability under supercritical conditions [22] [23].

The mechanistic basis for supercritical deuterium oxide exchange involves enhanced deprotonation-reprotonation sequences facilitated by the unique solvation environment [21]. Computational studies correlating experimentally observed proton exchanges with ab initio calculations of acidities and potential energy profiles provide insights into substrate acidities in near- and supercritical aqueous media [21]. The optimal conditions required for isotope exchange depend on substrate acidity and the specific supercritical conditions employed [21].

Economic considerations for supercritical deuterium oxide exchange include the requirement for specialized high-pressure equipment capable of operating under supercritical conditions [23]. Despite equipment complexity, the methodology offers advantages in terms of reaction speed and environmental compatibility, as supercritical deuterium oxide serves as both a relatively inexpensive deuterium source and an environmentally benign solvent [22]. Process scalability depends on available high-pressure reactor capacity and the ability to manage heat transfer under supercritical conditions [4].

Isotopic Purity Achievement Challenges

Comparative Methodology Assessment

Comparative methodology assessment reveals significant variations in isotopic purity achievement across different deuteration approaches for bromocyclopentane-d9 synthesis [15] [16]. The evaluation of deuteration methodologies requires consideration of multiple performance criteria including isotopic purity, reaction yield, process scalability, and economic viability [16] [24].

Catalytic hydrogen-deuterium exchange protocols demonstrate superior overall performance, achieving isotopic purities of 97.2-98.8 atom percent deuterium with reaction yields ranging from 92-97% [24]. The high performance of catalytic approaches reflects optimized catalyst design and reaction condition control that minimizes competing pathways while maximizing deuterium incorporation efficiency [2]. Iron-based nanostructured catalysts have demonstrated particular effectiveness for scalable deuteration processes, enabling kilogram-scale synthesis with maintained isotopic purity [24].

Deuterated precursor approaches achieve the highest isotopic purities (98.5-99.2 atom percent deuterium) but demonstrate moderate reaction yields and economic feasibility scores [17] [19]. The superior isotopic purity reflects the controlled incorporation of deuterium at specific synthetic stages, minimizing dilution effects that can occur during direct exchange processes [15]. However, the multi-step nature of precursor approaches introduces additional complexity and potential yield losses at each synthetic transformation [19].

Supercritical deuterium oxide exchange mechanisms provide balanced performance with isotopic purities of 96.8-98.5 atom percent deuterium and good reaction yields [21] [22]. The rapid equilibration achieved under supercritical conditions enables efficient deuteration while the unique solvent properties minimize side reactions [22] [23]. Economic feasibility assessments favor supercritical approaches due to reduced reaction times and simplified purification requirements [23].

Electrochemical and photocatalytic deuteration methodologies demonstrate lower overall performance metrics, with isotopic purities below 98 atom percent deuterium and moderate reaction yields [25]. These approaches offer advantages in terms of mild reaction conditions and functional group tolerance but require further development to achieve competitive performance levels [25]. The controllable nature of electrochemical and photocatalytic processes provides opportunities for optimization through parameter adjustment and catalyst development [25].

Economic and Technical Constraints

Economic and technical constraints represent significant challenges in bromocyclopentane-d9 production, with deuterium source costs constituting the largest single expense component [16] [26]. Deuterium source costs typically range from 450-650 US dollars per kilogram of final product, reflecting the specialized nature of deuterium compounds and their limited availability [16].

Table 5: Economic and Technical Constraints in Bromocyclopentane-d9 Production

| Constraint Factor | Impact Level | Cost per kg Product (USD) | Mitigation Strategy |

|---|---|---|---|

| Deuterium Source Cost | High | 450-650 | Recycling protocols |

| Catalyst Cost | Medium | 120-180 | Alternative catalysts |

| Equipment Requirements | High | 200-350 | Process optimization |

| Energy Consumption | Medium | 80-120 | Heat integration |

| Waste Management | Low | 25-45 | Solvent recovery |

| Process Scalability | Medium | 150-250 | Continuous flow systems |

Equipment requirements impose substantial capital investment demands, particularly for high-pressure reactor systems capable of operating under the extreme conditions required for efficient deuteration [4] [26]. Specialized reactor designs incorporating pressure relief systems, temperature control mechanisms, and continuous monitoring capabilities require significant engineering investment [4]. The technical complexity of maintaining precise reaction conditions throughout extended deuteration cycles demands sophisticated process control systems [6].

Catalyst costs contribute moderately to overall production expenses, with platinum-based catalysts representing the most expensive but also most effective option [2]. Alternative catalyst development focuses on earth-abundant metals such as iron and nickel, which offer potential cost reductions while maintaining acceptable performance levels [24] [2]. Catalyst recycling and regeneration protocols provide opportunities for cost mitigation through extended catalyst lifetimes [6].

Energy consumption constraints arise from the high-temperature requirements of most deuteration protocols, with thermal activation typically requiring sustained heating at 170-200°C for extended periods [3] [7]. Heat integration strategies involving process heat recovery and thermal management optimization can significantly reduce energy costs [4]. Advanced reactor designs incorporating heat exchange systems and thermal cycling capabilities offer improved energy efficiency [6].

Process scalability challenges include maintaining reaction homogeneity in larger reactor volumes, managing heat transfer limitations, and ensuring consistent deuterium distribution throughout scaled processes [4] [26]. Continuous flow systems provide potential solutions for scalability constraints by enabling better process control and heat management compared to batch operations [6] [24]. The development of modular reactor designs allows incremental capacity increases while maintaining process performance characteristics [4].

Bromocyclopentane-d9 serves as a powerful mechanistic probe through its deuterium isotope effects, which provide detailed insights into reaction pathways and transition state structures. The comprehensive deuteration of the cyclopentane ring creates a system where isotope effects can be systematically studied across different bond positions and reaction types [2].

Primary Kinetic Isotope Effect Investigations

Primary kinetic isotope effects in bromocyclopentane-d9 arise when carbon-deuterium bonds are directly involved in the rate-determining step of chemical reactions. The theoretical maximum primary kinetic isotope effect for carbon-deuterium versus carbon-hydrogen bond cleavage ranges from 6 to 8 at room temperature, based on the fundamental difference in zero-point energies between these isotopomers [2] [3] [4].

Fundamental Principles

The carbon-deuterium bonds in bromocyclopentane-d9 exhibit bond dissociation energies approximately 1.2 kcal/mol higher than corresponding carbon-hydrogen bonds, resulting from reduced zero-point vibrational energy [3] [5]. This energy difference manifests as primary kinetic isotope effects when these bonds undergo cleavage during reaction pathways. The vibrational frequency of carbon-deuterium bonds (~2100 cm⁻¹) is significantly lower than carbon-hydrogen bonds (~3000 cm⁻¹), reflecting the increased reduced mass of the deuterium system [6] [4].

Experimental Observations

Studies utilizing bromocyclopentane-d9 in hydrogen abstraction reactions have demonstrated primary kinetic isotope effects in the range of 5 to 7, consistent with theoretical predictions for systems where carbon-deuterium bonds are cleaved in the rate-determining step [7] [8]. The magnitude of these effects provides direct evidence for the involvement of specific deuterium-labeled positions in the reaction mechanism.

Temperature-dependent studies reveal that primary kinetic isotope effects using bromocyclopentane-d9 can exceed the classical range at low temperatures due to quantum tunneling contributions [9] [10]. At temperatures below 200 K, kinetic isotope effects of 10 to 100 have been observed, indicating significant tunneling through reaction barriers rather than classical thermal activation [11] [12].

| Reaction Conditions | Primary KIE (kH/kD) | Temperature Range | Mechanistic Interpretation |

|---|---|---|---|

| Thermal activation | 6-8 | 298-400 K | Classical transition state |

| Low temperature | 10-100 | 150-250 K | Quantum tunneling dominant |

| Enzymatic systems | 5-7 | 310-340 K | Protein environment effects |

| Radical reactions | 6-15 | 250-350 K | Variable tunneling contribution |

Secondary Kinetic Isotope Effect Applications

Secondary kinetic isotope effects in bromocyclopentane-d9 occur when deuterium labels are positioned adjacent to or remote from the reactive center, providing information about hybridization changes and electronic reorganization during chemical transformations [13] [4].

Alpha Secondary Effects

Alpha secondary kinetic isotope effects arise when deuterium substitution occurs at the carbon center undergoing hybridization changes during the reaction. In bromocyclopentane-d9, these effects typically range from 1.05 to 1.20 per deuterium atom, with the magnitude depending on the extent of hybridization change at the reaction center [14] [13].

For nucleophilic substitution reactions at the brominated carbon, secondary alpha effects of 1.086 per deuterium have been observed, indicating partial sp³ to sp² character development in the transition state [14]. These measurements provide quantitative assessment of charge development and bond order changes during nucleophilic attack.

Beta Secondary Effects

Beta secondary kinetic isotope effects result from hyperconjugation interactions between carbon-deuterium bonds and developing carbocationic centers. In elimination reactions of bromocyclopentane-d9, beta effects ranging from 1.1 to 1.9 have been documented, with larger effects correlating with greater carbocation character in the transition state [13] [15].

The cyclopentane ring system in bromocyclopentane-d9 provides unique geometric constraints that influence beta secondary effects. Ring strain and conformational preferences modulate the dihedral angles between carbon-deuterium bonds and the developing empty p-orbital, creating system-specific isotope effect patterns [15] [13].

Remote Position Effects

Deuterium substitution at positions remote from the reaction center in bromocyclopentane-d9 typically produces minimal kinetic isotope effects (1.0 to 1.05), serving as internal controls for mechanistic studies [13]. These small effects confirm that isotope substitution does not significantly alter the overall molecular properties beyond the immediate bonding environment.

Quantum Mechanical Interpretations

The quantum mechanical basis for kinetic isotope effects in bromocyclopentane-d9 systems relies on the mass dependence of vibrational frequencies and zero-point energies, as described by the reduced mass relationship in Hooke's law approximations [2] [16] [4].

Zero-Point Energy Considerations

The fundamental quantum mechanical origin of isotope effects lies in the zero-point energy difference between carbon-hydrogen and carbon-deuterium oscillators. For bromocyclopentane-d9, each deuterium substitution reduces the zero-point energy by approximately 1.15 kcal/mol compared to the protiated analog [3] [17]. This energy difference directly translates to activation energy changes when these bonds participate in reaction coordinate motion.

Transition State Theory Applications

Transition state theory provides the theoretical framework for understanding isotope effects in bromocyclopentane-d9 reactions [2] [4]. The kinetic isotope effect is calculated as the ratio of partition function products for the isotopomers, accounting for vibrational frequency changes between reactants and transition states:

KIE = (QTS,H/QR,H) / (QTS,D/QR,D)

Where Q represents partition functions for transition state (TS) and reactant (R) species [4] [17].

Tunneling Corrections

Quantum mechanical tunneling becomes increasingly important for bromocyclopentane-d9 reactions at low temperatures or when reaction barriers are narrow [9] [10]. Semiclassical tunneling models, including the Wigner correction and more sophisticated multidimensional approaches, account for the probability of barrier penetration rather than classical thermal activation [18] [12].

Bell's formula for tunneling corrections has been applied to bromocyclopentane-d9 systems, revealing that tunneling contributions can account for 50% or more of the total reaction rate at temperatures below 200 K [9] [11]. These calculations require detailed knowledge of the reaction coordinate and barrier shape, typically obtained through density functional theory calculations [12].

Computational Approaches

Modern computational methods enable accurate prediction of kinetic isotope effects for bromocyclopentane-d9 systems through high-level electronic structure calculations [12]. Density functional theory with appropriate basis sets and functionals (typically B3LYP or M06-2X with aug-cc-pVDZ) provides reliable barrier heights and vibrational frequencies for isotope effect calculations [12].

Variational transition state theory combined with multidimensional tunneling corrections represents the current state-of-the-art for theoretical isotope effect prediction [18]. These methods account for reaction path curvature and the "quantum bobsled effect," where quantum mechanical motion follows paths on the concave side of the minimum energy pathway [18].

Reaction Mechanism Elucidation

Bromocyclopentane-d9 serves as a sophisticated mechanistic probe for distinguishing between competing reaction pathways and characterizing transition state structures through systematic isotope effect analysis [19].

Substitution Pathway Investigations

Nucleophilic substitution reactions of bromocyclopentane-d9 provide detailed mechanistic information through the analysis of kinetic isotope effects and product distributions. The deuterium labeling pattern enables discrimination between SN1 and SN2 mechanisms based on the magnitude and position dependence of observed isotope effects [15] [20] [21].

SN2 Mechanism Identification

In SN2 reactions of bromocyclopentane-d9, primary kinetic isotope effects are observed when carbon-deuterium bonds at the reaction center participate in the transition state. The concerted nature of SN2 reactions results in simultaneous carbon-bromine bond breaking and carbon-nucleophile bond formation, creating a trigonal bipyramidal transition state [20] [21].

Studies with bromocyclopentane-d9 in polar aprotic solvents demonstrate primary kinetic isotope effects of 2-4 when deuterium is located at the carbon bearing the bromine leaving group [14] [21]. These moderate values reflect the partial bond cleavage in the SN2 transition state, where the carbon-deuterium bond is weakened but not fully broken.

Secondary alpha isotope effects of 1.08-1.12 per deuterium provide evidence for the hybridization change from sp³ to the sp² character of the transition state [14]. The cyclopentane ring constrains the approach geometry of nucleophiles, potentially leading to enhanced steric effects and reduced reaction rates compared to acyclic analogs [21].

SN1 Mechanism Characterization

SN1 reactions of bromocyclopentane-d9 proceed through discrete carbocation intermediates, resulting in different isotope effect patterns compared to SN2 mechanisms [20] [21]. The rate-determining step involves carbon-bromine bond heterolysis to form a cyclopentyl carbocation, with subsequent nucleophilic capture occurring in a rapid second step.

Primary kinetic isotope effects in SN1 reactions are typically small (1.0-1.5) when carbon-deuterium bonds are not involved in the rate-determining ionization step [15] [20]. However, secondary beta isotope effects of 1.2-1.4 per deuterium can be observed due to hyperconjugative stabilization of the carbocation intermediate by adjacent carbon-deuterium bonds [13].

The cyclopentyl carbocation formed from bromocyclopentane-d9 ionization exhibits reduced stability compared to tertiary carbocations, making SN1 pathways less favorable under most conditions [21]. This preference for SN2 mechanisms in secondary cycloalkyl systems provides opportunities for mechanistic control through solvent and nucleophile selection.

Solvent Effects on Mechanism

Solvent polarity dramatically influences the competition between SN1 and SN2 pathways for bromocyclopentane-d9 reactions [20] [21]. Polar protic solvents stabilize carbocation intermediates and favor SN1 mechanisms, while polar aprotic solvents enhance nucleophile reactivity and promote SN2 pathways.

Deuterium labeling studies reveal that the mechanism can shift along a continuum rather than following discrete SN1 or SN2 pathways [15]. Intermediate cases show isotope effects consistent with ion-pair return and tight ion pairs, where the carbocation and bromide ion remain associated in the transition state region.

Elimination Reaction Studies

Elimination reactions of bromocyclopentane-d9 provide insights into the competition between E1 and E2 mechanisms and the regioselectivity of hydrogen isotope removal [15] [22] [23].

E2 Mechanism Analysis

E2 elimination reactions of bromocyclopentane-d9 proceed through concerted removal of a beta hydrogen/deuterium and departure of the bromide leaving group [22] [23]. The magnitude of primary kinetic isotope effects depends on the extent of carbon-deuterium bond cleavage in the transition state, with values typically ranging from 2 to 7 [15] [4].

The cyclopentane ring geometry constrains the dihedral angle between the carbon-deuterium bond and the departing bromide, influencing the efficiency of the elimination process [15]. Anti-periplanar arrangements are preferred for E2 eliminations, but the ring flexibility of cyclopentane allows for syn-elimination pathways when geometric constraints prevent anti-arrangements.

Studies using bromocyclopentane-d9 with strong bases (tert-butoxide, ethoxide) demonstrate primary kinetic isotope effects of 5-7, indicating substantial carbon-deuterium bond weakening in the transition state [4] [23]. The symmetry of the transition state affects the isotope effect magnitude, with early transition states showing smaller effects due to minimal bond elongation.

E1 Mechanism Distinction

E1 elimination reactions proceed through the same carbocation intermediate as SN1 substitution, but the subsequent deprotonation step becomes rate-determining for elimination products [20] [24]. When the E1 mechanism operates, primary kinetic isotope effects arise from the deprotonation step rather than the initial ionization.

Bromocyclopentane-d9 studies under conditions favoring E1 mechanisms (high temperature, weak bases) show primary isotope effects of 3-5 for deuterium removal from the carbocation intermediate [15]. The magnitude of these effects provides information about the transition state structure for the deprotonation process.

Competition between E1 and SN1 pathways can be analyzed through product isotope effect studies, where the isotope composition of eliminated alkenes versus substitution products reveals the relative importance of each pathway [15] [24].

Regioselectivity and Isotope Effects

The regioselectivity of elimination reactions from bromocyclopentane-d9 depends on the relative rates of deuterium versus hydrogen removal from different beta positions [22] [23]. Deuterium isotope effects typically favor hydrogen removal, leading to products where deuterium is retained in the alkene.

Zaitsev versus Hofmann regioselectivity can be analyzed through competitive isotope effect measurements, where the product distribution reflects the intrinsic selectivity modified by isotope effects [25]. Base strength and steric bulk influence both the regioselectivity and the magnitude of isotope effects observed.

Coupling Reaction Dynamics

Coupling reactions involving bromocyclopentane-d9 provide mechanistic insights into carbon-carbon bond formation processes, including radical, ionic, and organometallic pathways [26] [27] [28].

Radical Coupling Mechanisms

Radical coupling reactions of bromocyclopentane-d9 involve homolytic carbon-bromine bond cleavage to generate cyclopentyl radicals, which subsequently undergo coupling with other radical species [11] [29]. Primary kinetic isotope effects in these systems arise from carbon-deuterium bond cleavage in hydrogen atom transfer or abstraction steps.

Studies of bromocyclopentane-d9 in radical chain reactions demonstrate kinetic isotope effects of 6-15, with the upper range attributed to quantum tunneling contributions at moderate temperatures [11] [12]. The relatively large isotope effects indicate that carbon-deuterium bond cleavage contributes significantly to the rate-determining step.

The stability of the cyclopentyl radical intermediate influences the reaction dynamics, with the secondary radical character providing moderate stabilization compared to primary radicals but less than tertiary systems [29]. Ring strain release upon radical formation may contribute additional driving force for carbon-bromine bond homolysis.

Organometallic Coupling Processes

Transition metal-catalyzed coupling reactions of bromocyclopentane-d9 involve oxidative addition of the carbon-bromine bond to metal centers, followed by subsequent coupling with organometallic nucleophiles [26] [27]. The deuterium labeling provides mechanistic information about the fate of the cyclopentyl carbon framework during these transformations.

Palladium-catalyzed cross-coupling reactions (Suzuki, Negishi, Stille) of bromocyclopentane-d9 typically proceed with retention of the deuterium labeling pattern, indicating that the carbon-deuterium bonds are not involved in the rate-determining steps [27]. However, competitive kinetic isotope effect studies may reveal small secondary effects related to hybridization changes during oxidative addition.

Rhodium-catalyzed carbon-carbon activation reactions using bromocyclopentane-d9 provide insights into the selectivity and mechanism of carbon-carbon bond cleavage in cyclic systems [26] [27]. The deuterium labeling enables tracking of carbon atom fate during ring-opening and rearrangement processes.

Iron-Catalyzed Processes

Iron-catalyzed coupling reactions of bromocyclopentane-d9 proceed through different mechanistic pathways compared to precious metal catalysts, often involving radical intermediates and single-electron transfer processes [28]. The kinetic isotope effects in these systems reflect the nature of the carbon-deuterium bond involvement in the rate-determining steps.

Studies of iron-catalyzed Kumada coupling using bromocyclopentane-d9 and Grignard reagents demonstrate the viability of earth-abundant metal catalysis for cycloalkyl electrophiles [30]. The deuterium retention in products confirms that carbon-deuterium bonds remain intact during the coupling process, consistent with mechanisms involving metal-carbon bond formation without hydrogen elimination.

Quantum Tunneling Phenomena Examination

Quantum tunneling in bromocyclopentane-d9 systems represents a fundamental quantum mechanical phenomenon where reaction barriers are penetrated rather than surmounted through classical thermal activation [9] [10] [31].

Theoretical Framework

Quantum tunneling probability depends exponentially on the barrier width, barrier height, and the reduced mass of the tunneling particle [10] [18]. For bromocyclopentane-d9, the increased mass of deuterium compared to protium reduces tunneling probability according to the relationship:

P ∝ exp(-2√(2mE)/ℏ × d)

where m is the particle mass, E is the barrier height above the particle energy, and d is the barrier width [10] [32].

Experimental Evidence

Direct experimental observation of quantum tunneling in bromocyclopentane-d9 reactions requires careful temperature-dependent kinetic studies to distinguish tunneling from classical activation [31] [33]. Deviations from Arrhenius behavior at low temperatures provide evidence for tunneling contributions, particularly when reaction rates remain significant below the classical threshold temperature [11] [34].

Studies of hydrogen atom abstraction from bromocyclopentane-d9 by cumyloxy radicals demonstrate significant tunneling contributions at temperatures below 250 K [29]. The kinetic isotope effects in these systems can exceed 20, substantially larger than classical predictions, indicating the dominance of quantum tunneling over thermal activation [11].

Temperature Dependence

The temperature dependence of tunneling in bromocyclopentane-d9 systems follows non-Arrhenius kinetics, with curvature in the ln(k) versus 1/T plot indicating tunneling contributions [10] [12]. At very low temperatures (< 150 K), reactions can proceed with temperature-independent rates, characteristic of pure tunneling regimes [11] [31].

Crossover temperatures between classical and tunneling regimes typically occur around 200-300 K for carbon-deuterium bond reactions in bromocyclopentane-d9 [12]. Above this temperature, classical thermal activation dominates, while below it, tunneling becomes increasingly important.

Kinetic Isotope Effects in Tunneling

Tunneling kinetic isotope effects for bromocyclopentane-d9 can reach values of 100 or higher at low temperatures, reflecting the strong mass dependence of quantum tunneling probability [9] [31]. These large effects provide unambiguous evidence for tunneling mechanisms and enable quantitative assessment of barrier properties.

Surprisingly, some surface reactions involving bromocyclopentane-d9 exhibit tunneling behavior with relatively small kinetic isotope effects (1-1.5) when surface diffusion becomes rate-limiting rather than the chemical transformation itself [31]. This finding suggests that tunneling may be more widespread than previously recognized in heterogeneous systems.

Computational Modeling

Accurate computational modeling of tunneling in bromocyclopentane-d9 systems requires sophisticated quantum mechanical methods beyond transition state theory [18] [12]. Semiclassical approaches, including the semiclassical transition state theory and multidimensional tunneling corrections, provide reliable predictions for tunneling contributions.

Density functional theory calculations combined with tunneling corrections enable prediction of temperature-dependent rate constants and isotope effects for bromocyclopentane-d9 reactions [12]. These methods account for reaction path curvature and the quantum mechanical nature of nuclear motion along the reaction coordinate.

Bond Activation Research

Bond activation studies using bromocyclopentane-d9 focus on the selective weakening and functionalization of carbon-deuterium bonds compared to carbon-hydrogen bonds, providing fundamental insights into isotope effects on chemical reactivity [26] [35].

Carbon-Deuterium Bond Behavior Studies

Carbon-deuterium bonds in bromocyclopentane-d9 exhibit distinct reactivity patterns compared to carbon-hydrogen analogs, stemming from differences in bond dissociation energies, vibrational frequencies, and zero-point energies [3] [5] [36].

Bond Strength Analysis

Carbon-deuterium bonds possess bond dissociation energies approximately 3.4 kJ/mol (1.2 kcal/mol) higher than corresponding carbon-hydrogen bonds [3] [5]. This enhanced bond strength results from the reduced zero-point vibrational energy of the heavier deuterium nucleus, which decreases the effective bond length and increases the binding energy.

Experimental measurements using bromocyclopentane-d9 in radical abstraction reactions confirm the theoretical predictions, with deuterium abstraction proceeding 6-7 times slower than hydrogen abstraction under identical conditions [3] [29]. This kinetic isotope effect directly reflects the additional activation energy required to break the stronger carbon-deuterium bonds.

Vibrational Properties

The vibrational frequency of carbon-deuterium bonds in bromocyclopentane-d9 occurs at approximately 2100 cm⁻¹, compared to 3000 cm⁻¹ for carbon-hydrogen bonds [6] [36]. This frequency shift follows the expected relationship based on the reduced mass difference between hydrogen and deuterium isotopes.

Nuclear magnetic resonance studies of bromocyclopentane-d9 reveal characteristic chemical shift patterns that confirm the deuterium incorporation and enable structural verification of synthetic products [37] [38]. The quadrupolar nature of deuterium (spin = 1) produces distinctive coupling patterns in ²H NMR spectra that complement ¹H NMR analysis.

Hyperconjugation Effects

Carbon-deuterium bonds participate less effectively in hyperconjugation interactions compared to carbon-hydrogen bonds due to their lower vibrational frequencies and reduced orbital overlap [13] [5]. This difference manifests in secondary kinetic isotope effects when carbon-deuterium bonds are positioned beta to developing carbocationic centers.

Studies using bromocyclopentane-d9 in solvolysis reactions demonstrate that beta-deuterium substitution reduces the reaction rate by factors of 1.1-1.9 per deuterium, reflecting the diminished hyperconjugative stabilization of carbocation intermediates [13]. The magnitude of these effects provides quantitative measures of hyperconjugation contributions to reaction energetics.

Hydrogen Bonding Interactions

Carbon-deuterium bonds form weaker hydrogen bonds compared to carbon-hydrogen bonds, with deuterium bond strengths typically 0.5-1.0 kcal/mol lower than hydrogen analogs [36]. This difference influences the solvation behavior and intermolecular interactions of bromocyclopentane-d9 in protic solvents.

The weaker hydrogen bonding capability of deuterium affects reaction kinetics in systems where hydrogen bonding stabilizes transition states or intermediates [36]. These effects are particularly important in enzymatic reactions and other systems where precise molecular recognition depends on hydrogen bonding networks.

Comparative Carbon-Hydrogen/Carbon-Deuterium Reactivity Analysis

Systematic comparison of carbon-hydrogen and carbon-deuterium reactivity in bromocyclopentane-d9 systems provides quantitative data on isotope effects across different reaction types and conditions [26] [29] [35].

Activation Energy Differences

The activation energy for carbon-deuterium bond cleavage typically exceeds that for carbon-hydrogen bonds by 5-6 kJ/mol in bromocyclopentane-d9 systems [3] [4]. This difference arises primarily from the higher bond dissociation energy of carbon-deuterium bonds, with additional contributions from vibrational frequency changes in the transition state.

Temperature-dependent kinetic studies reveal that the activation energy difference remains relatively constant across the temperature range 250-400 K, indicating that the isotope effect is primarily enthalpic rather than entropic in origin [4] [12]. However, tunneling contributions at lower temperatures can create apparent activation energy differences that exceed the thermodynamic predictions.

Reaction Rate Comparisons

At room temperature (298 K), carbon-deuterium bonds in bromocyclopentane-d9 react 6-7 times slower than corresponding carbon-hydrogen bonds in typical radical abstraction reactions [3] [29]. This kinetic isotope effect represents the composite effect of bond strength differences and transition state isotope effects.

The temperature coefficient of the kinetic isotope effect follows the relationship:

ln(kH/kD) = ΔEa/RT + Δln(A)

where ΔEa is the activation energy difference and Δln(A) represents pre-exponential factor differences [4]. For bromocyclopentane-d9 systems, the pre-exponential factor contribution is typically small compared to the activation energy term.

Selectivity Patterns

Intramolecular selectivity studies using bromocyclopentane-d9 with mixed hydrogen/deuterium labeling reveal the relative reactivity of different carbon-deuterium bond environments [29] [39]. Secondary carbon-deuterium bonds show reduced reactivity compared to primary positions, reflecting both steric and electronic factors.

The cyclopentane ring constrains the conformational flexibility and affects the approach geometry for attacking radicals or other reagents [29]. These geometric factors can modulate the intrinsic reactivity differences between carbon-hydrogen and carbon-deuterium bonds, creating system-specific selectivity patterns.

Equilibrium Isotope Effects

Equilibrium isotope effects in systems involving bromocyclopentane-d9 reflect the thermodynamic stability differences between deuterated and protiated species [17] [40]. These effects are typically smaller than kinetic isotope effects but provide important information about ground state property differences.

Exchange equilibria between bromocyclopentane-d9 and protiated solvents or reagents demonstrate equilibrium constants favoring deuterium retention, with typical values of 2-10 depending on the specific system [19] [3]. These measurements confirm the enhanced thermodynamic stability of carbon-deuterium bonds relative to carbon-hydrogen bonds.

Catalytic System Applications

Transition metal-catalyzed reactions using bromocyclopentane-d9 enable investigation of carbon-deuterium bond activation selectivity compared to carbon-hydrogen bonds [26] [35] [36]. These studies reveal that most catalysts exhibit similar selectivity patterns for deuterium and hydrogen, with reaction rates differing primarily due to kinetic isotope effects.

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Wikipedia

Explore Compound Types